Cas no 132922-43-1 ({(2S,4S,4aR,5S,8S,8aR)-2,4,8-tris(acetyloxy)-5,6-dimethyl-5-[2-(5-oxo-2,5-dihydrofuran-3-yl)ethyl]octahydro-8aH-spiro[naphthalene-1,2'-oxiran]-8a-yl}methyl 3-hydroxy-2-methylidenebutanoate)

{(2S,4S,4aR,5S,8S,8aR)-2,4,8-tris(acetyloxy)-5,6-dimethyl-5-[2-(5-oxo-2,5-dihydrofuran-3-yl)ethyl]octahydro-8aH-spiro[naphthalene-1,2'-oxiran]-8a-yl}methyl 3-hydroxy-2-methylidenebutanoate structure
132922-43-1 structure
Product Name:{(2S,4S,4aR,5S,8S,8aR)-2,4,8-tris(acetyloxy)-5,6-dimethyl-5-[2-(5-oxo-2,5-dihydrofuran-3-yl)ethyl]octahydro-8aH-spiro[naphthalene-1,2'-oxiran]-8a-yl}methyl 3-hydroxy-2-methylidenebutanoate
Numero CAS:132922-43-1
MF:C31H42O12
MW:606.657990932465
CID:1236553
PubChem ID:179907
Update Time:2025-04-20

{(2S,4S,4aR,5S,8S,8aR)-2,4,8-tris(acetyloxy)-5,6-dimethyl-5-[2-(5-oxo-2,5-dihydrofuran-3-yl)ethyl]octahydro-8aH-spiro[naphthalene-1,2'-oxiran]-8a-yl}methyl 3-hydroxy-2-methylidenebutanoate Proprietà chimiche e fisiche

Nomi e identificatori

    • {(2S,4S,4aR,5S,8S,8aR)-2,4,8-tris(acetyloxy)-5,6-dimethyl-5-[2-(5-oxo-2,5-dihydrofuran-3-yl)ethyl]octahydro-8aH-spiro[naphthalene-1,2'-oxiran]-8a-yl}methyl 3-hydroxy-2-methylidenebutanoate
    • [(1S,3S,4aR,5S,8S,8aR)-1,3,5-triacetyloxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl 3-hydroxy-2-methylidenebutanoate
    • {(2S,4S,4aR,5S,8S,8aR)-2,4,8-tris(acetyloxy)-5,6-dimethyl-5-[2-(5-oxo-2,5-dihydrofuran-3-yl)ethyl]octahydro-8aH-spiro[naphtha
    • 132922-43-1
    • {2,4,8-Tris(acetyloxy)-5,6-dimethyl-5-[2-(5-oxo-2,5-dihydrofuran-3-yl)ethyl]octahydro-8aH-spiro[naphthalene-1,2'-oxiran]-8a-yl}methyl 3-hydroxy-2-methylidenebutanoate
    • DTXSID20927866
    • Ajugacumbin E
    • Inchi: 1S/C31H42O12/c1-16-10-24(42-20(5)34)30(14-39-28(37)17(2)18(3)32)27(29(16,7)9-8-22-11-26(36)38-13-22)23(41-19(4)33)12-25(43-21(6)35)31(30)15-40-31/h11,16,18,23-25,27,32H,2,8-10,12-15H2,1,3-7H3
    • Chiave InChI: PIIQPVTUGULYTD-UHFFFAOYSA-N
    • Sorrisi: CC(C(C(OCC12C3(OC3)C(OC(=O)C)CC(OC(=O)C)C1C(CCC1COC(=O)C=1)(C)C(C)CC2OC(=O)C)=O)=C)O

Proprietà calcolate

  • Massa esatta: 606.26766
  • Massa monoisotopica: 606.268
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 43
  • Conta legami ruotabili: 14
  • Complessità: 1220
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 6
  • Conta stereocentri atomici non definiti: 3
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2
  • Superficie polare topologica: 164Ų

Proprietà sperimentali

  • Densità: 1.28
  • Punto di ebollizione: 702.2°C at 760 mmHg
  • Punto di infiammabilità: 218.9°C
  • Indice di rifrazione: 1.546
  • PSA: 164.26

{(2S,4S,4aR,5S,8S,8aR)-2,4,8-tris(acetyloxy)-5,6-dimethyl-5-[2-(5-oxo-2,5-dihydrofuran-3-yl)ethyl]octahydro-8aH-spiro[naphthalene-1,2'-oxiran]-8a-yl}methyl 3-hydroxy-2-methylidenebutanoate Letteratura correlata

Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.